molecular formula C15H22N2O2S B2453571 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448045-68-8

1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No. B2453571
CAS RN: 1448045-68-8
M. Wt: 294.41
InChI Key: HBLHILLZXPLASI-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea” is a chemical compound with the linear formula C13H18N2OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a urea group, and a phenyl group with a methylthio substituent . The exact 3D structure would need to be determined through methods such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea showcases significant scientific interest due to its versatile applications in synthesis and chemical analysis. This compound is involved in various synthetic routes, demonstrating its utility in creating complex molecules. For instance, the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) enables the transformation of carboxylic acids to ureas under mild conditions, suggesting a potential route for synthesizing similar urea derivatives, highlighting environmental friendliness and cost-effectiveness due to reagent recyclability (Thalluri et al., 2014). Additionally, the synthesis of carbocyclic analogs of uridine and its derivatives through cyclization of ureas indicates a method for creating nucleoside analogs, although the specific compound was not directly referenced, it underscores the synthetic versatility of urea compounds in medicinal chemistry (Shealy & O'dell, 1976).

Biomedical Research

In the realm of biomedical research, urea derivatives exhibit a wide range of biological activities. The study of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their potential as acetylcholinesterase inhibitors, indicating their usefulness in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995). Furthermore, novel 1,3-disubstituted ureas have been synthesized and evaluated for their antiarrhythmic and hypotensive properties, showcasing the therapeutic potential of urea derivatives in cardiovascular diseases (Chalina et al., 1998).

Enzymatic Inhibition and Molecular Interaction Studies

Urea derivatives also play a significant role in enzymatic inhibition and molecular interaction studies. For instance, tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes, indicating their potential as therapeutic agents for disorders involving these enzymes (Sujayev et al., 2016).

Material Science and Structural Analysis

In material science and structural analysis, the crystal structure of urea derivatives like pencycuron, a urea fungicide, has been elucidated to understand their interaction mechanisms and stability. Such studies are crucial for designing compounds with improved efficacy and stability (Kang et al., 2015).

properties

IUPAC Name

1-cyclopentyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-20-13-8-6-11(7-9-13)14(18)10-16-15(19)17-12-4-2-3-5-12/h6-9,12,14,18H,2-5,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLHILLZXPLASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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